molecular formula C19H21NO B12416610 Doxepin-d3

Doxepin-d3

Cat. No.: B12416610
M. Wt: 282.4 g/mol
InChI Key: ODQWQRRAPPTVAG-QRYZPGCSSA-N
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Description

Doxepin-d3 is a deuterated form of doxepin, a tricyclic antidepressant. Deuterium is a stable isotope of hydrogen, and the incorporation of deuterium into doxepin results in this compound. This compound is primarily used as an internal standard in analytical chemistry for the quantification of doxepin in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Doxepin-d3 involves the deuteration of doxepin. This process typically includes the replacement of hydrogen atoms with deuterium atoms at specific positions in the doxepin molecule. The deuteration can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as solid-phase extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purification and quantification .

Chemical Reactions Analysis

Types of Reactions

Doxepin-d3 undergoes similar chemical reactions as non-deuterated doxepin. These reactions include:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include its metabolites, such as northis compound and other deuterated derivatives. These products are often analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Scientific Research Applications

Doxepin-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

Doxepin-d3 exerts its effects primarily through the inhibition of the reuptake of norepinephrine and serotonin at synaptic nerve terminals. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. Additionally, this compound has antihistaminic effects, which contribute to its sedative properties .

Properties

Molecular Formula

C19H21NO

Molecular Weight

282.4 g/mol

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine

InChI

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-/i1D3

InChI Key

ODQWQRRAPPTVAG-QRYZPGCSSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

Origin of Product

United States

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